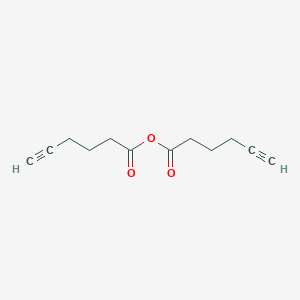![molecular formula C22H40O8Sn B14289446 2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) CAS No. 138815-83-5](/img/structure/B14289446.png)
2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is known for its unique structure, which includes two butyl groups attached to a tin atom, and two 2-ethylbutanoic acid groups linked through oxycarbonyl bridges.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) typically involves the reaction of dibutyltin oxide with 2-ethylbutanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
化学反応の分析
Types of Reactions
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) can undergo various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin oxide derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The oxycarbonyl bridges play a role in stabilizing these complexes and enhancing their reactivity.
類似化合物との比較
Similar Compounds
Dibutyltin oxide: A simpler organotin compound with similar reactivity.
Dibutyltin dichloride: Another organotin compound used in similar applications.
Dibutyltin diacetate: Known for its use as a catalyst in polymerization reactions.
Uniqueness
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) is unique due to its specific structure, which provides distinct reactivity and stability compared to other organotin compounds
特性
CAS番号 |
138815-83-5 |
|---|---|
分子式 |
C22H40O8Sn |
分子量 |
551.3 g/mol |
IUPAC名 |
2-[dibutyl-(2-carboxy-2-ethylbutanoyl)oxystannyl]oxycarbonyl-2-ethylbutanoic acid |
InChI |
InChI=1S/2C7H12O4.2C4H9.Sn/c2*1-3-7(4-2,5(8)9)6(10)11;2*1-3-4-2;/h2*3-4H2,1-2H3,(H,8,9)(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
RSJWUZFRDSTFGE-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(OC(=O)C(CC)(CC)C(=O)O)OC(=O)C(CC)(CC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


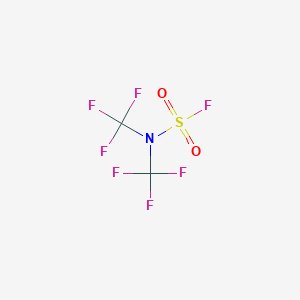
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)

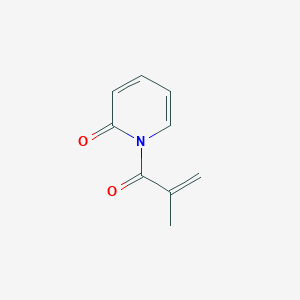
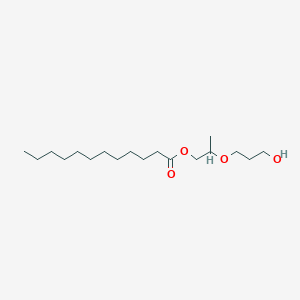
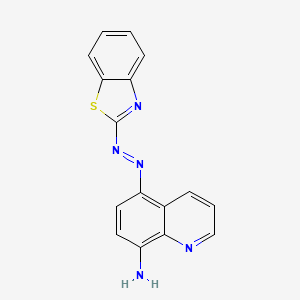
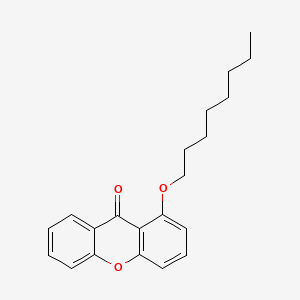
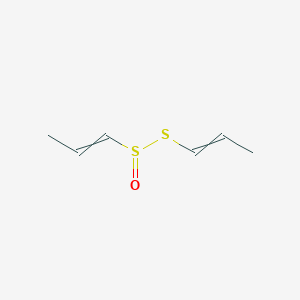

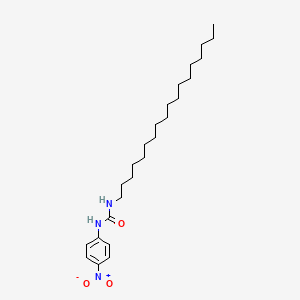
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
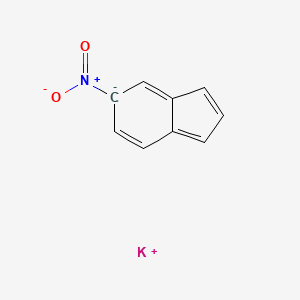
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)
